N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide

Description

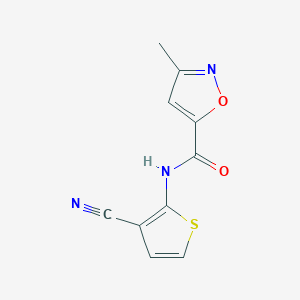

N-(3-Cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a 3-cyanothiophen-2-yl moiety.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJWXHBKOFSPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium iodide under aerobic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential antimicrobial and antioxidant activities.

Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with various molecular targets. It can bind to DNA bases, such as guanine, thymine, adenine, and cytosine, through electrophilicity-based charge transfer . This interaction can disrupt the normal function of these bases, leading to its biological effects. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analog 1: N-(4-Cyano-3-Methyl-5-Isoxazolyl)-2-Thiophenecarboxamide (CAS 478043-93-5)

- Molecular Formula : C₁₀H₇N₃O₂S

- Key Differences: The cyano group is located on the isoxazole ring (position 4) instead of the thiophene.

- This may affect solubility and receptor binding in pharmacological contexts .

Key Analog 2: [4-(4-Chlorophenyl)-3-Cyanothiophen-2-yl]amide ()

- Molecular Formula : C₁₇H₁₁ClN₂O₂S

- Key Differences : Incorporates a 4-chlorophenyl group on the thiophene ring.

- Implications : The chloro substituent increases molecular weight (354.8 g/mol vs. ~233 g/mol for the target) and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. The compound’s high melting point (288–289°C) suggests strong crystal lattice interactions, possibly due to halogen bonding .

Isoxazole Derivatives with Varied Functional Groups

Key Analog 3: 9-(5-Amino-3-Methylisoxazol-4-yl)-5-Methoxy-3,3-Dimethyl-2,3,4,9-Tetrahydro-1H-Xanthen-1-One (Compound 11i, )

- Molecular Formula : C₁₉H₁₉N₃O₃

- Key Differences: Replaces the carboxamide-thiophene moiety with a xanthenone system.

- Implications: The amino group on the isoxazole enhances polarity, while the methoxy and xanthenone groups contribute to π-π stacking interactions. The lower melting point (210–211°C) compared to halogenated analogs reflects reduced intermolecular forces .

Key Analog 4 : N-[3-(Thiophen-3-yl)-1,2-Oxazol-5-yl]-2H-1,3-Benzodioxole-5-Carboxamide ()

- Key Differences: Substitutes the benzodioxole group for the cyano-thiophene system.

- Implications : The benzodioxole moiety introduces additional oxygen atoms, improving solubility in polar solvents. The thiophen-3-yl group may reduce steric hindrance compared to thiophen-2-yl derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

Electronic Effects: The cyano group’s position significantly impacts electronic properties. In the target compound, the 3-cyano-thiophene group may enhance dipole-dipole interactions compared to 4-cyano-isoxazole analogs .

Solubility Trends: Halogenated derivatives (e.g., ) exhibit lower solubility due to increased hydrophobicity, whereas amino or methoxy groups improve polar interactions .

Synthetic Challenges : Multi-step syntheses involving oxime formation () and cyclization () are common for isoxazole-thiophene hybrids. Purification via flash chromatography or recrystallization (e.g., EtOH/DMF in ) is critical for yield optimization .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of immunosuppression and cytotoxicity. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

The compound is synthesized through reactions involving isoxazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with appropriate carbonyl compounds, leading to a variety of isoxazole derivatives. The resulting compounds are characterized by their unique structural features, including the presence of a thiophene moiety and a carboxamide functional group.

Immunosuppressive Properties

Research indicates that this compound exhibits significant immunosuppressive effects. In vitro studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS), suggesting its potential utility in managing autoimmune diseases.

Table 1: Immunosuppressive Activity of Isoxazole Derivatives

| Compound | PHA-Induced PBMC Proliferation Inhibition (%) | LPS-Induced TNFα Production Inhibition (%) |

|---|---|---|

| MM1 | 45% | 60% |

| MM2 | 50% | 65% |

| This compound | 55% | 70% |

The above table summarizes the immunosuppressive activities observed in various isoxazole derivatives, highlighting the efficacy of this compound.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies on HL-60 cells have shown that this compound decreases the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers.

Table 2: Cytotoxic Effects on HL-60 Cells

| Treatment Concentration (μM) | Bcl-2 Expression Change | p21 WAF1 Expression Change |

|---|---|---|

| 10 | -30% | +50% |

| 20 | -50% | +70% |

| 50 | -70% | +90% |

These findings suggest that the compound's mechanism may involve promoting apoptosis through modulation of key signaling pathways.

Case Studies and Research Findings

- Immunological Response : A study involving Jurkat cells revealed that treatment with this compound led to significant upregulation of caspases and NF-kB signaling pathways, indicating its role in enhancing apoptotic processes while suppressing inflammatory responses.

- In Vivo Models : Preliminary in vivo studies have suggested that this compound may reduce inflammation markers significantly compared to control groups. For example, it inhibited carrageenan-induced paw edema by over 50%, demonstrating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.